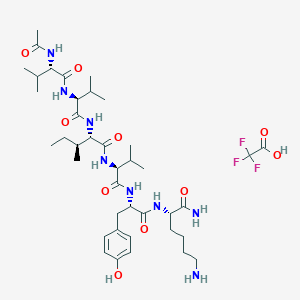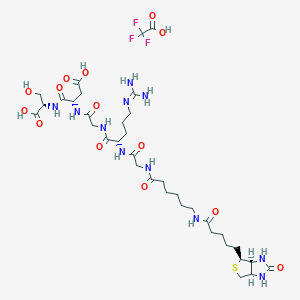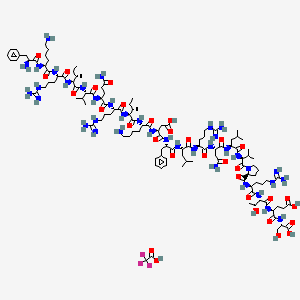
Acetyl-PHF6QV amide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-PHF6QV amide trifluoroacetate salt, also known as Ac-Val-Val-Ile-Val-Tyr-Lys-NH₂ trifluoroacetate salt (CAS :2022956-52-9), is a peptide that can be used in the application of Alzheimer Disease Tau Peptides . It is a product from Ruixi and is stored at -20℃, protected from light and moisture .
Synthesis Analysis
The synthesis of amides from ketones involves the reactivity of the Trifluoroacetic acid hydroxylamine system in a one-step salt-free process . The trifluoroacetate of the hydroxylamine can be obtained with a modified nitric acid hydrogenation reaction .Molecular Structure Analysis
The molecular weight of this compound is 875 g/mol . Its molecular formula is C40H65F3N8O10 . The sequence of this peptide is Ac-Val-Val-Ile-Val-Tyr-Lys-NH2 .Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Physical and Chemical Properties Analysis
Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Aplicaciones Científicas De Investigación
Novel Electrostatic Mechanism for Mode of Action by N-acetylated Proteins
A review presents a novel mechanism based on electrostatics and cell signaling for N-acetylated proteins. The study highlights the substantial increase in the amide dipole and electrostatic field contrasted with the primary amino of the lysine precursor, which might serve as a bridge in electron transfer and cell signaling. The relationship between N-acetylation and phosphorylation is also explored, suggesting electrostatic fields may be important in the case of phosphates and involvement in cell signaling, including mechanistic aspects (Kovacic, 2011).
Gas-Liquid Chromatography of Bile Acids
This study reviews the methods for preparation, separation, identification, and quantitative estimation of the trifluoroacetyl derivatives of bile acid methyl esters. It emphasizes the suitability of methylfluoroalkyl silicone (QF-1) for the analysis of trifluoroacetates and its application to biological materials including bile acid samples from various sources. The orderly resolution of conformational isomers and the high yield recovery of bile acid derivatives highlight the effectiveness of this method (Kuksis, 1965).
N-Acetylcysteine Amide: A Derivative to Fulfill the Promises of N-Acetylcysteine
The study discusses N-Acetylcysteine amide (NACA), an amide derivative of N-Acetylcysteine (NAC), synthesized to improve lipophilicity, membrane permeability, and antioxidant property. It covers the therapeutic potentials of NACA in neurological disorders, pulmonary inflammation, and antibiotic-induced apoptosis, highlighting its superior bioavailability and the potential to fulfill the promises of NAC (Sunitha et al., 2013).
N-Acetylcysteine in Psychiatry: Current Therapeutic Evidence and Potential Mechanisms of Action
This review outlines the use of N-acetylcysteine (NAC) in the treatment of psychiatric disorders, emphasizing its potential beyond being a precursor to the antioxidant glutathione. It discusses modulating glutamatergic, neurotropic, and inflammatory pathways and highlights promising results in populations with psychiatric disorders, including where treatment efficacy has previously been limited (Dean, Giorlando, & Berk, 2011).
Disinfection of Wastewater with Peracetic Acid: A Review
This review examines the use of peracetic acid as a disinfectant for wastewater effluents, focusing on its broad spectrum of antimicrobial activity, ease of treatment implementation, and environmental advantages. It also discusses the challenges, such as the increase of organic content in the effluent due to acetic acid and the high cost associated with peracetic acid disinfection (Kitis, 2004).
Safety and Hazards
Trifluoroacetic acid (TFA) is classified as Acute toxicity, Inhalation (Category 4), Skin corrosion (Category 1A), Eye damage (Category 1), and Long-term (chronic) aquatic hazard (Category 3) . It causes severe skin burns and eye damage, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGZJDGRWECLW-IJPVZMTKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65F3N8O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)



![(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295399.png)








